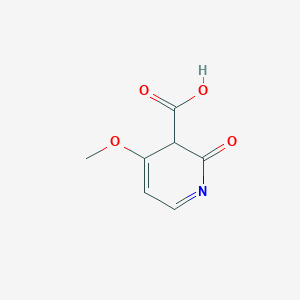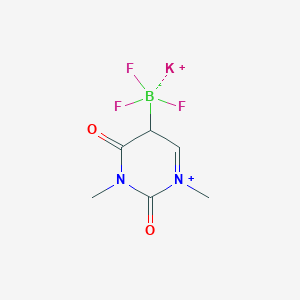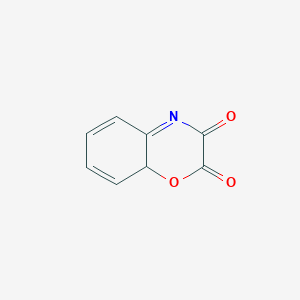![molecular formula C9H13N5O3 B12354302 2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4a,7-dihydro-3H-pteridin-4-one](/img/structure/B12354302.png)
2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4a,7-dihydro-3H-pteridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4a,7-dihydro-3H-pteridin-4-one is a chemical compound known for its significant role in various biochemical processes This compound is a derivative of pteridine and is structurally characterized by the presence of an amino group, a dihydroxypropyl group, and a pteridinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4a,7-dihydro-3H-pteridin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate pteridine derivatives with amino alcohols under controlled conditions. The reaction often requires catalysts and specific temperature and pH conditions to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product.
化学反应分析
Types of Reactions
2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4a,7-dihydro-3H-pteridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pteridinone core, leading to the formation of tetrahydropteridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pteridines and tetrahydropteridines, which can have different biological activities and applications.
科学研究应用
2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4a,7-dihydro-3H-pteridin-4-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions, particularly those involving hydroxylation processes.
Industry: It is used in the development of biochemical assays and as a standard in analytical chemistry.
作用机制
The mechanism of action of 2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4a,7-dihydro-3H-pteridin-4-one involves its interaction with specific enzymes and proteins. It acts as a cofactor or stabilizer, enhancing the thermal stability and activity of enzymes such as tyrosine hydroxylase and phenylalanine hydroxylase . These interactions are crucial for maintaining the proper function of metabolic pathways and can have therapeutic implications for conditions caused by enzyme deficiencies.
相似化合物的比较
Similar Compounds
- 6-methyl-5,6,7,8-tetrahydropterin
- 6,7-dimethyl-5,6,7,8-tetrahydropterin
- Folic acid
Uniqueness
Compared to its analogues, 2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4a,7-dihydro-3H-pteridin-4-one exhibits unique chaperone activity, particularly in stabilizing mutant enzymes . This property makes it a valuable compound in the study and potential treatment of metabolic disorders and enzyme-related diseases.
属性
分子式 |
C9H13N5O3 |
|---|---|
分子量 |
239.23 g/mol |
IUPAC 名称 |
2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4a,7-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,5-6,15-16H,2H2,1H3,(H3,10,11,13,14,17)/t3-,5?,6-/m0/s1 |
InChI 键 |
MQPOJEIQFCHMSN-GHIUWOTISA-N |
手性 SMILES |
C[C@@H]([C@@H](C1=NC2C(=O)NC(=NC2=NC1)N)O)O |
规范 SMILES |
CC(C(C1=NC2C(=O)NC(=NC2=NC1)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-2-Methyl-3-{3-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoic acid](/img/structure/B12354219.png)

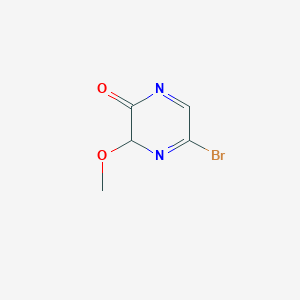
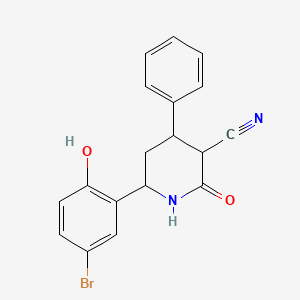
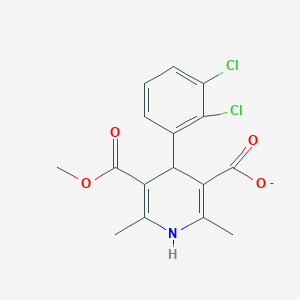
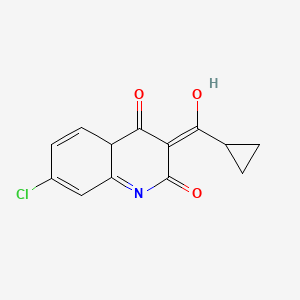
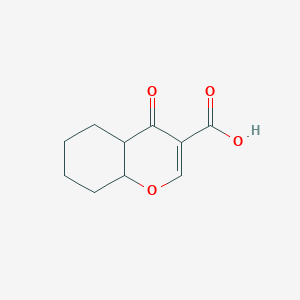

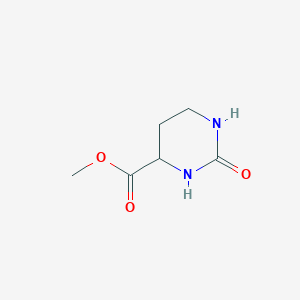
![Ethyl 8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13-heptaene-16-carboxylate](/img/structure/B12354288.png)

